molecular formula C13H17BrN4O3 B4142244 N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

Cat. No. B4142244
M. Wt: 357.20 g/mol
InChI Key: VYIFOJQEKVWYJN-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as BNPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BNPPA is a derivative of 2-(4-methyl-1-piperazinyl)acetamide and contains a bromine and nitro group on the phenyl ring.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the regulation of neurotransmitter release. This inhibition of nNOS activity can have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
In cancer research, this compound has been studied for its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. The mechanism of action of this compound in cancer cells is thought to be through the inhibition of the Akt/mTOR signaling pathway.
In drug discovery, this compound has been studied as a scaffold for the development of new compounds with potential therapeutic applications. The unique structure of this compound, with its bromine and nitro groups, makes it an attractive starting point for the development of new compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In neuroscience, this compound has been shown to inhibit the activity of nNOS, which is involved in the regulation of neurotransmitter release. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In neuroscience, this compound has been shown to decrease the release of neurotransmitters such as dopamine and acetylcholine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in lab experiments is its unique structure, which makes it an attractive starting point for the development of new compounds with potential therapeutic applications. However, one limitation is the low yield of this compound during the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. One direction is the development of new compounds based on the structure of this compound for the treatment of neurological disorders and cancer. Another direction is the investigation of the potential use of this compound as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIFOJQEKVWYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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